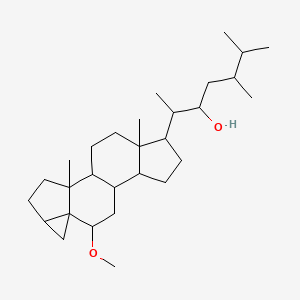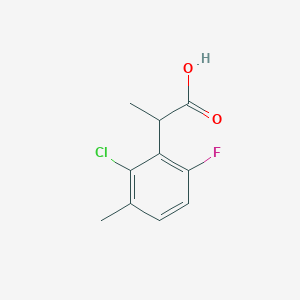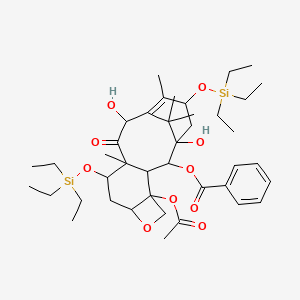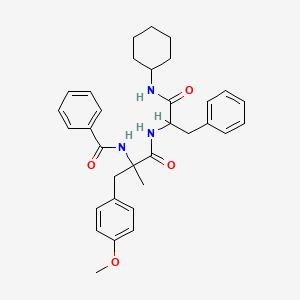![molecular formula C12H21NO2 B12287956 N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide CAS No. 946051-14-5](/img/structure/B12287956.png)
N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide is a chemical compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide typically involves the Prins cyclization reaction. The reaction conditions often involve the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Prins cyclization reaction remains a viable approach for large-scale synthesis, provided that the reaction conditions are optimized for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic molecules.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, making the compound a promising candidate for antituberculosis drug development. The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide include:
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and have been studied for their biological activities.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds exhibit similar structural features and have been investigated for their unique stereochemistry and conformational properties.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis sets it apart from other similar compounds, highlighting its potential in drug development .
Propiedades
Número CAS |
946051-14-5 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-(1-oxaspiro[5.5]undecan-4-yl)acetamide |
InChI |
InChI=1S/C12H21NO2/c1-10(14)13-11-5-8-15-12(9-11)6-3-2-4-7-12/h11H,2-9H2,1H3,(H,13,14) |
Clave InChI |
VGOOETSVGWKUSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCOC2(C1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




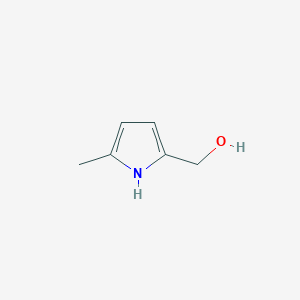
![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)
![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)


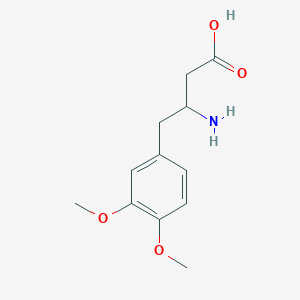
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
